molecular formula C25H23NO4 B557642 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid CAS No. 138775-05-0

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid

Cat. No. B557642
M. Wt: 401,47 g/mole
InChI Key: GBROUWPNYVBLFO-HSZRJFAPSA-N
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid” is a chemical compound. It has a molecular weight of 353.42 . The compound is stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Peptide Synthesis

  • Field : Biochemistry
  • Application Summary : Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides are used in the synthesis of peptides .
  • Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
  • Results : The Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, and are useful as coupling agents in peptide synthesis .

HPLC Analysis

  • Field : Analytical Chemistry
  • Application Summary : 9-Fluorenylmethyl chloroformate, a similar compound, is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve reacting the amino acids with the reagent prior to analysis .
  • Results : The derivatization enhances the detection and resolution of the amino acids in the HPLC system .

Synthesis of Peptides

  • Field : Organic Chemistry
  • Application Summary : The compound is similar to Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides, which are used in the synthesis of peptides .
  • Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
  • Results : The Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, and are useful as coupling agents in peptide synthesis .

HPLC Analysis

  • Field : Analytical Chemistry
  • Application Summary : 9-Fluorenylmethyl chloroformate, a similar compound, is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve reacting the amino acids with the reagent prior to analysis .
  • Results : The derivatization enhances the detection and resolution of the amino acids in the HPLC system .

Synthesis of Peptides

  • Field : Organic Chemistry
  • Application Summary : The compound is similar to Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides, which are used in the synthesis of peptides .
  • Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
  • Results : The Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, and are useful as coupling agents in peptide synthesis .

HPLC Analysis

  • Field : Analytical Chemistry
  • Application Summary : 9-Fluorenylmethyl chloroformate, a similar compound, is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically involve reacting the amino acids with the reagent prior to analysis .
  • Results : The derivatization enhances the detection and resolution of the amino acids in the HPLC system .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBROUWPNYVBLFO-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid

CAS RN

138775-05-0
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-phenylpropanoic acid
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